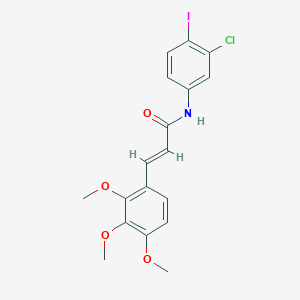
N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide, commonly known as CI-994, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is a compound that may have applications in the synthesis and development of new materials with potential antimicrobial properties. Similar compounds have been synthesized and characterized by their physical and chemical properties, including their interaction with bacterial cells. For instance, a study on thiourea derivatives, which share some structural similarities with the target compound, demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to form biofilms (Limban, Marutescu, & Chifiriuc, 2011). This highlights the potential for acrylamide derivatives in the development of novel antimicrobial agents.
Polymerization and Material Properties
Another significant area of research involves the polymerization of acrylamide derivatives for enhanced material properties. For example, studies on the radical homopolymerization of acrylamide derivatives have explored their potential as hydrophobic monomers for applications such as enhanced oil recovery. These studies also highlight the role of specific functional groups (e.g., iodine) in allowing further modifications, which could be pertinent to the chemical properties and applications of N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide (Huang et al., 2019).
Antimicrobial and Antiproliferative Activities
Research into the antimicrobial and antiproliferative activities of acrylamide derivatives indicates potential biomedical applications. Some derivatives have been evaluated for their inhibitory effects on morphine withdrawal syndrome in mice and their binding affinities with serotonergic 5-HT1A receptors, suggesting a potential for pharmacological interventions (Jung et al., 2009). Similarly, the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors highlight the versatility of these compounds in various industrial applications (Abu-Rayyan et al., 2022).
Environmental and Health Safety
The environmental fate and neurotoxicity of acrylamide and polyacrylamide have been extensively reviewed, indicating the importance of understanding the potential health risks associated with exposure to these compounds. This research is crucial for ensuring the safe use of acrylamide derivatives in various applications (Smith & Oehme, 1991).
Propriétés
IUPAC Name |
(E)-N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClINO4/c1-23-15-8-4-11(17(24-2)18(15)25-3)5-9-16(22)21-12-6-7-14(20)13(19)10-12/h4-10H,1-3H3,(H,21,22)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJULQHSSHTMTE-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)I)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)I)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClINO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide](/img/structure/B2774809.png)
![1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2774811.png)
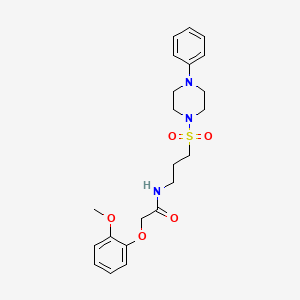
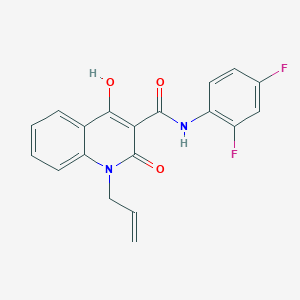
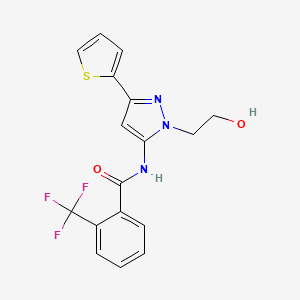
![8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2774817.png)
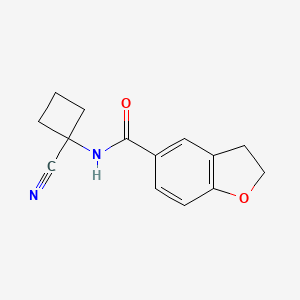
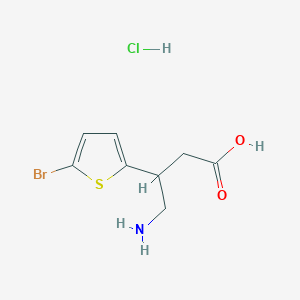
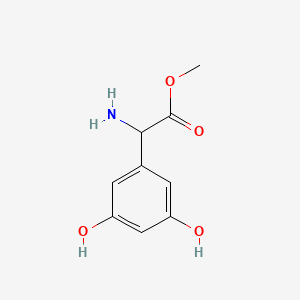
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2774826.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2774830.png)

![N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2774832.png)